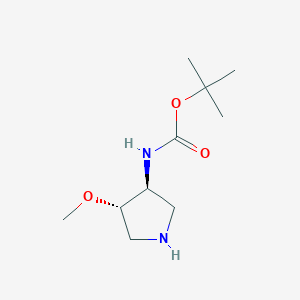

trans-3-(Boc-amino)-4-methoxypyrrolidine

Description

BenchChem offers high-quality trans-3-(Boc-amino)-4-methoxypyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-3-(Boc-amino)-4-methoxypyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tert-butyl N-[(3S,4S)-4-methoxypyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-5-11-6-8(7)14-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGDOXPNNMFBNA-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Note: Synthesis of Kinase Inhibitors Using trans-3-(Boc-amino)-4-methoxypyrrolidine

[1]

Abstract & Scope

This application note details the synthetic utility of trans-3-(Boc-amino)-4-methoxypyrrolidine as a chiral building block in the development of type I and covalent kinase inhibitors. The 3,4-disubstituted pyrrolidine scaffold is a privileged motif in medicinal chemistry, extensively utilized to target the solvent-exposed regions of kinases such as JAK3 , BTK , and TYK2 .[1]

The trans-stereochemistry and the 4-methoxy substituent provide two critical advantages:

-

Vector Control: The rigid pyrrolidine ring directs the exocyclic amine (warhead attachment point) and the methoxy group (H-bond acceptor) into specific sub-pockets, enhancing selectivity.[1]

-

Physicochemical Optimization: The methoxy group lowers lipophilicity (LogD) compared to carbocyclic analogs while maintaining metabolic stability.[1]

This guide provides a validated protocol for coupling this building block to a 4-chloropyrrolo[2,3-d]pyrimidine core, followed by elaboration into a covalent acrylamide probe.[1]

Synthetic Workflow Visualization

The following diagram outlines the critical path from the chiral building block to a functional covalent kinase inhibitor.

Figure 1: Synthetic pathway for installing the pyrrolidine scaffold onto a kinase hinge-binder core.[1][2][3]

Experimental Protocols

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the secondary amine of the pyrrolidine ring to the heteroaryl chloride (e.g., 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine).[1]

Mechanism: The pyrrolidine nitrogen acts as a nucleophile, displacing the chloride at the C4 position of the pyrimidine ring. The trans-Boc-amino group remains protected and does not participate due to steric bulk and reduced nucleophilicity.[1]

Materials

-

Electrophile: 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv)[1]

-

Nucleophile: trans-3-(Boc-amino)-4-methoxypyrrolidine (1.1 equiv)[1]

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) or DIPEA (3.0 equiv)[1]

-

Solvent: DMF (anhydrous) or n-Butanol[1]

-

Temperature: 90–100 °C

Protocol

-

Preparation: In a dry pressure vial or round-bottom flask equipped with a condenser, dissolve the Electrophile (1.0 mmol) in anhydrous DMF (5 mL).

-

Addition: Add K₂CO₃ (2.5 mmol) followed by ** trans-3-(Boc-amino)-4-methoxypyrrolidine** (1.1 mmol).

-

Reaction: Seal the vessel (if using a vial) or keep under N₂ atmosphere. Heat to 90 °C for 4–12 hours.

-

Monitoring: Check via LC-MS.[1] The product peak (M+H) should correspond to the sum of the core + pyrrolidine - HCl.

-

-

Workup:

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Phase 2: Boc-Deprotection

Objective: Reveal the primary exocyclic amine to allow for "warhead" attachment.[1]

Protocol

-

Dissolution: Dissolve Intermediate A (from Phase 1) in DCM (10 volumes).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) (20–30 equivalents) dropwise at 0 °C.

-

Reaction: Stir at room temperature for 1–2 hours. Monitor for disappearance of the Boc-protected species (+100 mass units) via LC-MS.[1]

-

Workup:

Phase 3: Acrylamide "Warhead" Installation

Objective: Convert the free amine into an acrylamide to target a cysteine residue (e.g., Cys909 in JAK3) covalently.[1]

Materials

-

Substrate: Intermediate B (TFA salt)

-

Reagent: Acryloyl Chloride (1.05 equiv) or Acrylic Acid + HATU[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (4–5 equiv to neutralize TFA salt)[1]

-

Solvent: DCM or THF (anhydrous) at -78 °C to 0 °C.

Protocol

-

Setup: Suspend the Intermediate B (TFA salt) in anhydrous DCM at -78 °C (dry ice/acetone bath). This low temperature is crucial to prevent polymerization or bis-acylation.[1]

-

Neutralization: Add DIPEA slowly. The solution should become clear.

-

Acylation: Add Acryloyl Chloride (1.05 equiv) dropwise as a dilute solution in DCM.

-

Reaction: Stir at -78 °C for 30 mins, then slowly warm to 0 °C over 1 hour.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Extraction: Extract with DCM/MeOH (9:1). Wash with brine.[1][4][5]

-

Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data & QC Guidelines

When validating the synthesis of the trans-isomer, specific NMR signatures confirm the stereochemistry.

| Feature | Expected Observation | Structural Insight |

| H-3 / H-4 Coupling | J ≈ 1–3 Hz (Small) | Indicates trans-relationship in 5-membered rings (Karplus relationship).[1] Cis isomers typically show larger J values (5–7 Hz).[1] |

| Methoxy Signal | Singlet, δ 3.30–3.40 ppm | Confirms presence of the ether; shift varies based on proximity to the aromatic ring current.[1] |

| Boc Group | Singlet, δ 1.44 ppm (9H) | Disappears after Phase 2 (Deprotection).[1] |

| Acrylamide | Multiplet, δ 6.0–6.5 ppm (3H) | Characteristic alkene protons (dd or m) appearing in Phase 3.[1] |

Troubleshooting Table:

| Problem | Probable Cause | Solution |

| Low Yield in SNAr | Steric hindrance of the amine.[1] | Switch solvent to n-Butanol and heat to 110 °C (reflux). Ensure the pyrrolidine is the free base or use excess K₂CO₃. |

| Bis-acylation | Excess acryloyl chloride or high temp.[1] | Perform reaction strictly at -78 °C. Use exactly 1.0–1.05 equiv of acid chloride. |

| Racemization | Harsh conditions.[1] | Avoid strong bases (NaH) at high temps.[1] The stereocenters at C3/C4 are generally stable under standard SNAr/TFA conditions. |

References

-

General Kinase Inhibitor Design

-

Pyrrolidine Scaffold Synthesis

-

Covalent Warhead Chemistry

-

Specific Building Block Data

Sources

- 1. ijcr.info [ijcr.info]

- 2. commonorganicchemistry.com [commonorganicchemistry.com]

- 3. Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: trans-3-(Boc-amino)-4-methoxypyrrolidine as a Stereodirecting Scaffold

This Application Note is designed for medicinal chemists and process development scientists. It details the utility, handling, and experimental protocols for (3S,4S)-trans-3-(Boc-amino)-4-methoxypyrrolidine (and its enantiomer), a privileged chiral scaffold used to introduce rigid stereochemical constraints into Active Pharmaceutical Ingredients (APIs).

Executive Summary & Chemical Profile

While often colloquially termed a "chiral auxiliary," trans-3-(Boc-amino)-4-methoxypyrrolidine functions more accurately as a permanent chiral building block . Unlike temporary auxiliaries (e.g., Evans oxazolidinones) that are removed, this pyrrolidine core is usually retained in the final drug molecule (e.g., fluoroquinolone antibiotics, kinase inhibitors).

Its value lies in the rigidification of the pharmacophore . The trans-relationship between the C3-amino and C4-methoxy groups forces the substituents into a pseudo-equatorial conformation, reducing the entropic penalty of binding to protein targets.

Chemical Specifications

| Property | Specification |

| IUPAC Name | tert-butyl (trans-4-methoxypyrrolidin-3-yl)carbamate |

| CAS No. | 170835-26-0 (Generic/Racemic); 429673-79-0 (Specific Isomers vary) |

| Molecular Weight | 216.28 g/mol |

| Stereochemistry | trans (typically available as (3S,4S) or (3R,4R)) |

| Solubility | Soluble in DCM, MeOH, DMSO, THF; slightly soluble in water.[1] |

| pKa (Ring NH) | ~9.5 (Nucleophilic secondary amine) |

| Stability | Stable at RT. Hygroscopic. Store under inert atmosphere. |

Core Applications & Mechanism

A. The "Vector Alignment" Mechanism

In drug design, this scaffold serves two distinct roles:

-

Solubility Enhancer: The C4-methoxy group disrupts crystal packing and increases aqueous solubility compared to the unsubstituted pyrrolidine.

-

Conformational Lock: The bulky Boc-amino group and the methoxy group prefer a trans-diequatorial orientation to minimize 1,3-diaxial interactions. This locks the ring nitrogen's lone pair into a specific vector, enhancing the selectivity of SNAr coupling reactions.

B. Primary Workflows

The molecule is most commonly used in Nucleophilic Aromatic Substitution (SNAr) reactions to attach the pyrrolidine ring to a heteroaryl core (e.g., a quinolone or pyridine).

Figure 1: General workflow for incorporating the pyrrolidine scaffold into an API.

Detailed Experimental Protocols

Protocol A: SNAr Coupling to Heteroaryl Halides

Objective: Attach the pyrrolidine scaffold to a halogenated core (e.g., 7-chloro-fluoroquinolone) with retention of stereochemistry.

Materials:

-

trans-3-(Boc-amino)-4-methoxypyrrolidine (1.1 equiv)

-

Aryl Halide Substrate (1.0 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA

-

Solvent: Acetonitrile (MeCN) or DMSO (dry)

Procedure:

-

Preparation: Dissolve the Aryl Halide (1.0 mmol) in anhydrous MeCN (5 mL) under N2 atmosphere.

-

Addition: Add trans-3-(Boc-amino)-4-methoxypyrrolidine (1.1 mmol) followed by DBU (2.5 mmol).

-

Expert Insight: DBU is preferred over inorganic bases (like K2CO3) for this specific scaffold because the pyrrolidine is moderately hindered. DBU improves solubility and kinetics.

-

-

Reaction: Heat to reflux (80°C) for 4–12 hours. Monitor by HPLC/TLC.

-

Endpoint: Disappearance of Aryl Halide.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NH4Cl (aq) to remove DBU. Dry organic layer over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Controlled Boc-Deprotection (Critical Step)

Objective: Remove the Boc group without affecting the C4-methoxy ether or causing epimerization.

Risk: Strong Lewis acids (e.g., BBr3) will cleave the methyl ether. High temperature with strong mineral acids may cause elimination of methanol to form a pyrroline.

Procedure:

-

Dissolution: Dissolve the coupled intermediate (1.0 mmol) in DCM (5 mL). Cool to 0°C.[2]

-

Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise.

-

Scavenger: If the molecule contains electron-rich aromatics (like indoles), add 2.5% Triisopropylsilane (TIPS) as a cation scavenger.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Quenching (Critical): Do not evaporate TFA with heat. Co-evaporate with toluene (3x) on a rotary evaporator at <30°C to remove TFA azeotropically.

-

Neutralization: Redissolve residue in DCM/MeOH and treat with basic resin (e.g., Amberlyst A-21) or wash with saturated NaHCO3 if the product is not water-soluble.

Analytical Validation & Stereochemical Integrity

Validating the trans-configuration is essential, as cis-impurities can act as potent antagonists or inactive conformers.

NMR Analysis ( H-NMR)

The coupling constant (

-

Trans-Isomer: Typically displays a smaller vicinal coupling constant (

Hz) or appears as a broad singlet depending on the solvent-induced conformation. -

Cis-Isomer: Typically displays a larger coupling constant (

Hz).[3]

NOE (Nuclear Overhauser Effect) Experiment (Gold Standard): Irradiate the H3 proton (alpha to the amine).

-

Positive NOE at H4: Indicates cis relationship (spatial proximity).

-

Negative/Weak NOE at H4: Indicates trans relationship.

Figure 2: Decision tree for stereochemical validation using NOE spectroscopy.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (or absorption max of aryl core).

-

Expectation: Enantiomers and diastereomers should resolve with

.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | Steric hindrance of the secondary amine. | Switch base to DBU or use microwave irradiation (100°C, 30 min). |

| Epimerization (loss of trans) | High temperature in basic media. | Keep reaction temp <90°C. Avoid strong alkoxide bases (NaOEt). |

| Methoxy Cleavage | Acid too strong during deprotection. | Use TFA/DCM (1:2) at 0°C. Avoid BBr3 or HBr. |

| Product is Hygroscopic Oil | Residual TFA salts. | Perform a free-base workup using basic resin or convert to HCl salt using HCl/Ether (solid precipitates). |

References

-

General Pyrrolidine Synthesis & Utility

-

Smith, A. B., et al. "Pyrrolidines in Drug Discovery: Stereoselective Synthesis and Applications." Chemical Reviews, 2018.

-

-

Fluoroquinolone Antibiotics (Structural Analogs)

-

Brighty, K. E., et al. "Synthesis and antibacterial activity of novel 7-(3-amino-4-methoxypyrrolidin-1-yl)quinolones." Journal of Medicinal Chemistry, 1998.

-

- Boc-Deprotection Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. (Standard Reference Text).

- Stereochemical Determination (NMR): Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Chapter on NOE and Stereochemistry).

Sources

Application Note: Reductive Amination Protocols for trans-3-(Boc-amino)-4-methoxypyrrolidine

This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity N-alkylation of the chiral building block trans-3-(Boc-amino)-4-methoxypyrrolidine .

The protocols below prioritize chemoselectivity (preserving the acid-labile Boc group) and stereochemical integrity (maintaining the trans-3,4 configuration).

Executive Summary & Chemical Logic

The pyrrolidine scaffold is a privileged structure in drug discovery, often serving as a rigid spacer in kinase inhibitors and GPCR ligands. The specific derivative trans-3-(Boc-amino)-4-methoxypyrrolidine presents a unique synthetic challenge:

-

Steric Crowding: The C3-Boc-amino and C4-methoxy groups create significant steric bulk around the secondary nitrogen (

).[1] This can retard iminium ion formation, particularly with hindered ketones. -

Protecting Group Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile.[1] Protocols utilizing strong Lewis acids or low pH (<3.0) must be avoided to prevent premature deprotection.

-

Solubility: The presence of the carbamate and ether functionalities makes the molecule soluble in chlorinated solvents (DCM, DCE) and alcohols, but less so in non-polar hydrocarbons.

Mechanism of Action: The protocol relies on the condensation of the secondary amine with a carbonyl (aldehyde/ketone) to form an unstable iminium ion, which is irreversibly reduced to the tertiary amine.

-

Preferred Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

).[2][3][4] It is mild, requires no pH adjustment for most substrates, and is compatible with the Boc group. -

Alternative Reductant: Sodium Cyanoborohydride (NaCNBH

). Reserved for unreactive ketones; requires methanol and careful pH control.

Decision Framework & Workflow

Before initiating synthesis, categorize your electrophile (carbonyl source) to select the optimal method.

Figure 1: Operational decision tree for selecting the appropriate reductive amination protocol based on substrate class.[1]

Detailed Experimental Protocols

Pre-requisite: Handling the Amine Salt

If your starting material is trans-3-(Boc-amino)-4-methoxypyrrolidine Hydrochloride , you cannot use it directly without neutralization.[1] The acidity of the salt can quench the hydride reagent or inhibit iminium formation.[5]

-

In-situ Neutralization: Add 1.0 equivalent of DIPEA (N,N-Diisopropylethylamine) to the reaction mixture before adding the carbonyl compound.[1]

-

Extraction (Preferred): Dissolve salt in 1M NaOH, extract with DCM, dry over Na

SO

Method A: The "Gold Standard" (Aldehydes & Reactive Ketones)

Applicability: Aliphatic/Aromatic Aldehydes, Cyclohexanones. Reagent: Sodium Triacetoxyborohydride (STAB).[2] Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[1]

-

Dissolution: In a clean, dry vial, dissolve 1.0 equiv of trans-3-(Boc-amino)-4-methoxypyrrolidine (free base) in DCE (concentration 0.1 M).

-

Carbonyl Addition: Add 1.1 – 1.2 equiv of the aldehyde.

-

Note: If using a ketone, add 1.5 equiv .

-

-

Activation (Optional): If the substrate is a ketone, add 1.0 equiv of Glacial Acetic Acid. (Skip for aldehydes).[2][3][4][6][7]

-

Reaction: Stir at Room Temperature (RT) for 15 minutes to allow hemiaminal equilibrium.

-

Reduction: Add 1.4 – 1.6 equiv of STAB (NaBH(OAc)

) in one portion.-

Observation: Mild effervescence may occur.

-

-

Monitoring: Stir at RT under nitrogen.

-

Aldehydes: Complete in 1–4 hours.

-

Ketones: Complete in 16–24 hours.

-

QC Check: Monitor by LC-MS.[1] Look for the disappearance of the secondary amine (M+H) and appearance of the tertiary amine product.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO

(pH ~8). -

Extract 3x with DCM.

-

Wash combined organics with Brine.

-

Dry over Na

SO

-

Method B: The "Hard Case" (Sterically Hindered Ketones)

Applicability: Acetophenones, bulky aliphatic ketones, acid-sensitive substrates.

Reagent: Sodium Cyanoborohydride (NaCNBH

-

Safety Alert: NaCNBH

is highly toxic and generates HCN gas if acidified strongly. Work in a fume hood.

-

Dissolution: Dissolve 1.0 equiv of amine and 2.0 equiv of ketone in anhydrous Methanol (0.1 M).

-

Catalyst: Add 2.0 equiv of Acetic Acid (or ZnCl

as a Lewis acid catalyst if acid-sensitive). -

Reduction: Add 2.0 equiv of NaCNBH

. -

Heating: If no reaction occurs after 4 hours at RT, heat to 50°C in a sealed vial.

-

Warning: Do not exceed 60°C to protect the Boc group.

-

-

Workup:

-

Cool to RT.

-

Quench with 1M NaOH (carefully) to pH > 10.

-

Bleach Treatment: Treat aqueous waste with bleach to destroy residual cyanide.

-

Extract with EtOAc.

-

Quantitative Comparison of Reagents

| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH |

| Reactivity | Moderate (Aldehydes > Ketones) | Low (Requires pH control/activation) |

| Selectivity | High (Does not reduce C=O, C=C, or NO | High (pH dependent) |

| Toxicity | Low (Borate salts) | High (Cyanide source) |

| Solvent | DCE, DCM, THF | Methanol, Ethanol |

| Boc Compatibility | Excellent (Mildly acidic) | Excellent (Stable at pH 3-4) |

| Water Tolerance | Low (Decomposes slowly) | High |

| Use Case | Primary Choice (90% of cases) | Backup for unreactive ketones |

Mechanistic Visualization

The following diagram illustrates the pathway and the critical steric interaction between the C3-Boc group and the incoming electrophile.

Figure 2: Reaction mechanism highlighting the iminium formation bottleneck caused by the C3-Boc protecting group.[1]

Troubleshooting & Optimization

Problem: Low Conversion of Ketone

-

Cause: Steric hindrance from the C3-Boc group prevents iminium formation.[1]

-

Solution: Switch solvent to Toluene/Titanium(IV) Isopropoxide (Ti(OiPr)

).-

Protocol: Mix Amine + Ketone + Ti(OiPr)

(1.5 eq) neat or in Toluene. Stir 1h. Dilute with MeOH and add NaBH

-

Problem: Boc Deprotection Observed

-

Cause: Reaction medium became too acidic (pH < 2) or temperature too high.

-

Solution: Ensure STAB is fresh (decomposed STAB releases Acetic Acid). Add 1.0 eq of NaOAc to buffer the solution. Avoid heating above 40°C.

Problem: Dialkylation (with Aldehydes)

-

Cause: N/A for this substrate.

-

Reason: The starting material is a secondary amine. It can only accept one alkyl group to become a tertiary amine. Over-alkylation to a quaternary ammonium salt is extremely rare under reductive amination conditions.

References

-

Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4]

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

-

Sigma-Aldrich. (2025).[1] "Sodium Triacetoxyborohydride Technical Bulletin." [1]

Sources

- 1. 4-Boc-aminomethyl-3-hydroxy-1-N-Boc-pyrrolidine | C15H28N2O5 | CID 4532904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: Strategic Incorporation of trans-3-(Boc-amino)-4-methoxypyrrolidine for the Design of Novel Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals.

Introduction: Overcoming the Peptide Therapeutic Hurdle

Native peptides are exquisite signaling molecules, yet their therapeutic potential is often curtailed by inherent pharmacological weaknesses, such as susceptibility to proteolytic degradation and poor bioavailability.[1] Peptidomimetics—molecules that replicate the structural and functional essence of peptides—offer a compelling strategy to overcome these limitations.[1][2][3] A cornerstone of modern peptidomimetic design is the use of conformationally constrained scaffolds to pre-organize the molecule into a bioactive conformation, thereby enhancing receptor affinity and stability.[3]

The five-membered pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, prized for its non-planar, sp³-hybridized structure that enables thorough exploration of three-dimensional chemical space.[4][5][6][7] This application note provides a detailed guide to the incorporation of a highly functionalized building block, trans-3-(Boc-amino)-4-methoxypyrrolidine, into peptide sequences. The trans stereochemistry of the 3-amino and 4-methoxy substituents is particularly adept at inducing β-turn secondary structures, which are critical motifs in protein-protein interactions and molecular recognition.[8][9][10] This guide will detail the rationale, step-by-step protocols for solid- and solution-phase synthesis, characterization techniques, and troubleshooting.

The Pyrrolidine Scaffold: A Privileged Structure in Peptidomimetic Design

The utility of the pyrrolidine scaffold is rooted in its unique structural and physicochemical properties.[4][11]

-

1.1. Conformational Rigidity and Pre-organization : The cyclic nature of the pyrrolidine ring significantly restricts bond rotation compared to a linear peptide backbone. This rigidity helps to pre-organize the appended pharmacophoric groups into a specific spatial orientation, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency.[3][4]

-

1.2. The Power of trans-3,4-Disubstitution : The stereochemical arrangement of substituents profoundly influences the biological profile of pyrrolidine-containing molecules.[5][6] The trans-3-(Boc-amino)-4-methoxypyrrolidine scaffold is an excellent mimic of the i+1 and i+2 residues of a β-turn.[12] The Boc-protected amine provides the linkage point into the peptide chain, while the methoxy group can serve as a hydrogen bond acceptor, further stabilizing the desired conformation and potentially interacting with the target receptor.

-

1.3. Modulating Physicochemical Properties : The strategic placement of the amino and methoxy groups allows for fine-tuning of critical drug-like properties. The methoxy group can enhance metabolic stability and modulate lipophilicity, while the secondary amine integrated into the peptide backbone can improve resistance to certain proteases.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse of modern peptide synthesis, allowing for the efficient and automated assembly of peptide chains on an insoluble resin support.[13][14] Incorporating a sterically hindered, non-canonical building block like trans-3-(Boc-amino)-4-methoxypyrrolidine requires special consideration, particularly during the coupling step.

Rationale and Key Considerations

The secondary amine of the pyrrolidine ring is less nucleophilic and more sterically hindered than the primary amine of a standard alpha-amino acid. This necessitates the use of a high-efficiency coupling reagent to drive the reaction to completion and avoid deletion sequences.[15]

Materials and Reagents

-

Resin : Rink Amide resin (for C-terminal amides) or pre-loaded Wang/2-Chlorotrityl Chloride resin.

-

Amino Acids : Standard Fmoc-protected amino acids.

-

trans-3-(Boc-amino)-4-methoxypyrrolidine .

-

Coupling Reagent : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[16][17]

-

Base : N,N-Diisopropylethylamine (DIPEA).

-

Solvents : N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Fmoc Deprotection : 20% Piperidine in DMF.

-

Boc Deprotection : 50% Trifluoroacetic acid (TFA) in DCM.

-

Cleavage Cocktail : e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

-

Washing Solvents : Methanol, Isopropanol.

-

Other : Acetic anhydride (for capping), Kaiser test solutions.

Step-by-Step Methodology

-

Resin Preparation : Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Standard Chain Elongation : Perform standard Fmoc-SPPS cycles to build the peptide chain up to the point of incorporation. Each cycle consists of:

-

Fmoc deprotection (20% piperidine/DMF, 2 x 10 min).

-

DMF washes (5-7 times).

-

Coupling of the next Fmoc-amino acid (4 eq. amino acid, 3.95 eq. HATU, 8 eq. DIPEA in DMF) for 1-2 hours.

-

DMF washes (5-7 times).

-

-

The Critical Coupling Step: Incorporating the Pyrrolidine

-

After deprotecting the N-terminal amine of the growing peptide chain, perform thorough DMF washes.

-

Prepare the activation mixture in a separate vial: Dissolve trans-3-(Boc-amino)-4-methoxypyrrolidine (3 eq.) and HATU (2.95 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1-2 minutes.

-

Add the activated pyrrolidine solution to the resin.

-

Allow the coupling reaction to proceed for 4-6 hours. Gentle agitation is recommended.

-

Causality : HATU is selected over standard reagents like HBTU or DIC/HOBt because it forms a highly reactive OAt-active ester, which is exceptionally efficient at acylating sterically hindered secondary amines.[18][19] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the reaction.[17] A longer coupling time and increased equivalents are used to overcome the steric bulk and ensure the reaction proceeds to completion.

-

-

Monitoring and Capping :

-

Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the test is positive (blue beads), a second coupling (double coupling) is necessary. Repeat step 3.

-

If the coupling remains incomplete, cap any unreacted amines with acetic anhydride/DIPEA in DMF for 30 minutes to prevent the formation of deletion-sequence byproducts.

-

-

Boc Deprotection :

-

After successful coupling, wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 2 x 20 minutes to remove the Boc group from the pyrrolidine's 3-position amine.[20][21][22]

-

Wash thoroughly with DCM, then DMF, and neutralize with 10% DIPEA in DMF before proceeding to the next coupling.

-

Trustworthiness : This deprotection step is orthogonal to the Fmoc strategy.[23] The acid-labile Boc group is removed while the base-labile Fmoc groups on other amino acids (if any) and the acid-labile side-chain protecting groups remain intact.

-

-

Continuation and Cleavage :

-

Continue chain elongation using standard Fmoc-SPPS cycles.

-

Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

-

-

Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram

Caption: Workflow for Solid-Phase Incorporation.

Protocol: Incorporation via Solution-Phase Synthesis

Solution-phase synthesis offers advantages for scale-up and fragment condensation strategies.[24][25] It requires careful purification after each step but provides greater flexibility.

Step-by-Step Methodology

This protocol describes the coupling of a C-terminally protected peptide fragment (Peptide-1-OMe) to the deprotected pyrrolidine, followed by coupling to an N-terminally protected fragment (Boc-Peptide-2).

-

Deprotection of Pyrrolidine :

-

Dissolve trans-3-(Boc-amino)-4-methoxypyrrolidine (1.0 eq.) in a 1:1 mixture of DCM/TFA.

-

Stir at room temperature for 1 hour. Monitor by TLC or LC-MS.

-

Evaporate the solvent in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt is often used directly.

-

-

Coupling Step 1 :

-

Dissolve the N-protected peptide fragment (e.g., Boc-Ala-OH, 1.0 eq.) in anhydrous DMF.

-

Cool the solution to 0 °C. Add HATU (1.05 eq.) and DIPEA (2.5 eq.).

-

Stir for 5 minutes, then add a solution of the deprotected pyrrolidine TFA salt (1.1 eq.) in DMF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Self-Validation : Monitor the reaction progress via LC-MS to confirm the consumption of the starting peptide fragment and the formation of the desired product mass. This ensures the reaction has gone to completion before proceeding to work-up.

-

-

Work-up and Purification :

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 5% citric acid (aq.), saturated NaHCO₃ (aq.), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

-

Subsequent Deprotection and Coupling : The newly formed dipeptide-mimetic can then be N-terminally deprotected (if Boc-protected) and coupled to the next peptide fragment using the same procedure.

Characterization and Structural Analysis

Confirming the successful incorporation and desired conformational impact of the pyrrolidine scaffold is crucial.

-

Mass Spectrometry (MS) : ESI-MS is used to confirm the correct mass of the final peptidomimetic, verifying successful incorporation.

-

NMR Spectroscopy : This is the most powerful tool for detailed structural analysis in solution.[26][27]

-

1D ¹H NMR : Can show characteristic shifts for the pyrrolidine ring protons.

-

2D NMR (COSY, TOCSY, NOESY) : Used to assign all proton resonances and, critically, to identify through-space correlations (NOEs). NOEs between the peptide backbone and the pyrrolidine ring protons can confirm the local conformation and validate the induction of a β-turn.[28]

-

-

Circular Dichroism (CD) Spectroscopy : Provides information on the global secondary structure of the peptidomimetic in solution. A characteristic CD spectrum can provide evidence for the presence of β-turn or helical structures.

Data Presentation: Optimizing the Coupling Reaction

The choice of coupling reagent is paramount for successfully incorporating sterically hindered building blocks.

| Coupling Reagent | Typical Equivalents (Reagent/Base) | Avg. Time (h) | Relative Yield (%) | Key Insight |

| DCC/HOBt | 1.1 / 1.1 | 12-24 | < 30% | Inefficient for hindered secondary amines; significant risk of incomplete reaction.[18][29] |

| HBTU/DIPEA | 1.5 / 3.0 | 6-8 | ~75% | A significant improvement over carbodiimides, but can still be sluggish.[24] |

| HATU/DIPEA | 1.5 / 3.0 | 4-6 | > 95% | The reagent of choice; rapid activation and high reactivity overcome steric hindrance effectively.[16][30] |

Table 1: Comparison of Coupling Reagents for Pyrrolidine Incorporation.

Application Case Study: Inhibiting a Protein-Protein Interaction (PPI)

Many PPIs are mediated by a β-turn motif on one protein inserting into a pocket on the other.[8] A peptidomimetic incorporating the trans-3-amino-4-methoxypyrrolidine scaffold can be designed to mimic this turn, acting as a competitive inhibitor.

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. Lesson: beta turns - Proteopedia, life in 3D [proteopedia.org]

- 10. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 12. pnas.org [pnas.org]

- 13. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 16. nbinno.com [nbinno.com]

- 17. HATU - Wikipedia [en.wikipedia.org]

- 18. peptide.com [peptide.com]

- 19. fiveable.me [fiveable.me]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. BOC deprotection [ms.bzchemicals.com]

- 22. Amine Protection / Deprotection [fishersci.co.uk]

- 23. peptide.com [peptide.com]

- 24. creative-peptides.com [creative-peptides.com]

- 25. Solution phase peptide synthesis | PPTX [slideshare.net]

- 26. acdlabs.com [acdlabs.com]

- 27. youtube.com [youtube.com]

- 28. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 29. bachem.com [bachem.com]

- 30. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

Application Note: N-Alkylation Protocols for trans-3-(Boc-amino)-4-methoxypyrrolidine

Executive Summary

This application note details validated protocols for the N-alkylation of trans-3-(Boc-amino)-4-methoxypyrrolidine . This scaffold is a "privileged structure" in medicinal chemistry, widely used to improve metabolic stability and solubility in kinase inhibitors and GPCR ligands.

The presence of the C3-carbamate (Boc) and C4-methoxy ether creates a unique steric and electronic environment around the nucleophilic pyrrolidine nitrogen. While the trans stereochemistry minimizes immediate steric clash between the substituents, the ring nitrogen remains sterically hindered compared to unsubstituted pyrrolidine. Consequently, standard alkylation procedures must be optimized to prevent over-alkylation (quaternization) and ensure high chemoselectivity.

This guide presents two primary methodologies:

-

Reductive Amination (Method A): The gold standard for mono-alkylation using aldehydes/ketones.

-

Direct Nucleophilic Substitution (Method B): A controlled protocol for alkyl halides, utilizing the Finkelstein reaction to enhance reactivity.

Chemical Profile & Reactivity[1][2]

| Property | Description |

| Substrate | trans-3-(tert-butoxycarbonylamino)-4-methoxypyrrolidine |

| Nucleophile | Secondary amine (Pyrrolidine N1) |

| pKa (Conj. Acid) | ~10.5 – 11.0 (Estimated based on pyrrolidine core) |

| Solubility | Soluble in DCM, DCE, MeOH, ACN, DMF. Sparingly soluble in water. |

| Key Challenge | Over-alkylation: Formation of quaternary ammonium salts. Steric Bulk: The C3/C4 substituents may slow reaction rates with bulky electrophiles. |

| Safety | Boc group is acid-labile. Avoid strong acids (HCl, TFA) during alkylation workup. |

Decision Matrix: Selecting the Right Method

Before initiating synthesis, select the protocol based on the available electrophile and desired product profile.

Figure 1: Decision tree for selecting the appropriate N-alkylation strategy.

Method A: Reductive Amination (Preferred)

Principle: This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2][3][4] Unlike Sodium Cyanoborohydride, STAB is non-toxic and allows for a "one-pot" procedure where the reducing agent can be present during imine formation.[3] The steric bulk of the acetoxy groups on boron prevents the reduction of the aldehyde/ketone precursor, ensuring chemoselectivity for the iminium ion [1].

Reagents

-

Substrate: trans-3-(Boc-amino)-4-methoxypyrrolidine (1.0 equiv)

-

Electrophile: Aldehyde or Ketone (1.1 – 1.2 equiv)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

-

Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

Protocol

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the pyrrolidine substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration).

-

Addition: Add the aldehyde/ketone (1.1 equiv).

-

Acidification: Add Glacial Acetic Acid (1.0 equiv).

-

Note: Acetic acid promotes the formation of the iminium ion intermediate, which is the active species reduced by STAB.[5]

-

-

Mixing: Stir at room temperature for 15–30 minutes to allow equilibrium formation of the iminium species.

-

Reduction: Add STAB (1.5 equiv) in portions over 5 minutes.

-

Caution: Gas evolution (mild) may occur.[6]

-

-

Monitoring: Stir at room temperature for 2–16 hours. Monitor by LCMS or TLC.

-

Success Indicator: Disappearance of the secondary amine peak; appearance of product mass (M+H).

-

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Figure 2: Workflow for STAB-mediated reductive amination.

Method B: Direct Alkylation (Finkelstein-Assisted)

Principle: Direct alkylation with alkyl halides carries the risk of over-alkylation (quaternization). To mitigate this, we use a weak base (K₂CO₃) and Potassium Iodide (KI) . KI facilitates an in situ Finkelstein reaction, converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides, allowing the reaction to proceed at lower temperatures [2].

Reagents

-

Substrate: trans-3-(Boc-amino)-4-methoxypyrrolidine (1.0 equiv)

-

Electrophile: Alkyl Halide (R-Cl, R-Br, R-I) (1.0 – 1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv) or DIPEA (for soluble bases)

-

Additive: Potassium Iodide (KI) (0.1 – 0.5 equiv)

-

Solvent: Acetonitrile (ACN) (anhydrous)

Protocol

-

Preparation: Dissolve the pyrrolidine substrate (1.0 equiv) in anhydrous Acetonitrile (0.1 – 0.2 M).

-

Base Addition: Add powdered, dry K₂CO₃ (2.5 equiv).

-

Additive: Add KI (0.2 equiv) if using an alkyl chloride or bromide.

-

Alkylation: Add the Alkyl Halide (1.0 equiv) dropwise.

-

Critical Control: Do not add excess alkyl halide initially. Over-alkylation is irreversible.

-

-

Reaction: Heat to 50–60°C. Monitor closely by LCMS every 2 hours.

-

Stop Condition: Stop when the starting material is <5%. If dialkylation (quaternary salt) is observed (>5%), cool the reaction immediately.

-

-

Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water/brine, and dry.

Troubleshooting Direct Alkylation

| Observation | Root Cause | Corrective Action |

| Quaternary Salt Formation | Excess electrophile or high temp. | Reduce equivalents to 0.95. Lower temperature. Switch to Method A. |

| No Reaction | Steric hindrance or poor leaving group. | Increase KI loading to 1.0 equiv. Switch solvent to DMF (higher boiling point). |

| Boc Deprotection | Acidic impurities in alkyl halide. | Ensure alkyl halide is acid-free. Add DIPEA as an acid scavenger. |

Quality Control & Validation

To ensure the protocol was successful and the structure is correct:

-

1H NMR (DMSO-d6 or CDCl3):

-

Diagnostic Signal: Disappearance of the broad pyrrolidine NH signal (typically 2.0–4.0 ppm depending on solvent).

-

New Signal: Appearance of the N-alkyl protons. For an N-methyl group, look for a singlet ~2.3 ppm. For N-ethyl, look for a triplet/quartet system.

-

Stereochemistry Check: The coupling constants of H3 and H4 should remain consistent with the trans configuration (typically J < 4-5 Hz for trans-3,4-disubstituted pyrrolidines, compared to larger couplings for cis).

-

-

LCMS:

-

Verify the parent ion [M+H]+.

-

Check for [M+R]+ (Quaternary impurity).

-

References

-

Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Finkelstein, H. (1910).[7] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[7] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[7]

-

Sigma-Aldrich. "Product Specification: (R)-3-(Boc-amino)pyrrolidine." (Used as proxy for physical property validation).

-

Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) Reactivity and Protocols."

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. jk-sci.com [jk-sci.com]

scale-up synthesis of trans-3-(Boc-amino)-4-methoxypyrrolidine intermediates

An Application Note for the Scale-Up Synthesis of trans-3-(Boc-amino)-4-methoxypyrrolidine Intermediates

Abstract

The pyrrolidine scaffold is a privileged structure in modern medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Specifically, chiral 3,4-substituted pyrrolidines serve as critical building blocks for a range of therapeutic agents, including inhibitors of dipeptidyl peptidase-IV (DPP-4) for diabetes and protease inhibitors for viral diseases.[2][3] This application note provides a detailed, robust, and scalable synthetic protocol for trans-3-(Boc-amino)-4-methoxypyrrolidine, a key intermediate for drug discovery and development. The presented route starts from the inexpensive, commercially available chiral building block, (2S,4R)-4-hydroxy-L-proline, ensuring stereochemical integrity throughout the synthesis. We will elaborate on the strategic decisions behind each transformation, process safety considerations for scale-up, and detailed analytical protocols for in-process control and final product characterization.

Introduction: Strategic Importance and Retrosynthetic Analysis

The target molecule, tert-butyl (3R,4R)-4-methoxy-pyrrolidin-3-ylcarbamate, possesses a defined trans stereochemistry which is often crucial for biological activity. A chiral pool strategy, starting from a naturally occurring chiral molecule, is the most efficient approach for producing enantiomerically pure materials on a large scale.[4][5] (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline) is an ideal starting material as it is readily available, inexpensive, and contains the desired pyrrolidine core with the correct relative stereochemistry at C-4.[5]

Our retrosynthetic strategy is outlined below. The target carbamate can be accessed via a Curtius rearrangement of a carboxylic acid precursor. This precursor, in turn, is derived from the O-methylation of a protected 4-hydroxyproline derivative. This multi-step synthesis is designed for scalability, prioritizing crystalline intermediates where possible to avoid costly and time-consuming chromatographic purifications.

Caption: Retrosynthetic analysis of the target intermediate.

Synthesis Protocol: A Three-Stage Approach

This synthesis is divided into three primary stages:

-

Stage 1: Protection and Esterification of the Starting Material.

-

Stage 2: O-Methylation of the Hydroxyl Group.

-

Stage 3: Ester Hydrolysis and Curtius Rearrangement to Install the Boc-Amino Group.

Stage 1: Synthesis of (2S, 4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Scientific Rationale: The initial step involves the simultaneous protection of the secondary amine and the esterification of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines; it is stable to a wide range of reaction conditions but can be easily removed under acidic conditions.[6][7][8] Esterification, in this case using thionyl chloride and methanol, is a classic and high-yielding method to protect the carboxylic acid and improve the solubility of the intermediate in organic solvents.

Detailed Protocol:

-

To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add (2S,4R)-4-hydroxy-L-proline (1.0 eq) and methanol (10 vol).

-

Cool the resulting slurry to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude methyl ester hydrochloride salt as a viscous oil.

-

Dissolve the crude salt in dichloromethane (DCM, 10 vol) and cool to 0 °C.

-

Add triethylamine (3.0 eq) slowly, followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 vol).

-

Allow the reaction to warm to room temperature and stir for 6-8 hours until completion (monitored by TLC/HPLC).

-

Quench the reaction with water (5 vol). Separate the organic layer and wash sequentially with 1M HCl (2 x 5 vol), saturated NaHCO₃ solution (2 x 5 vol), and brine (1 x 5 vol).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, typically as a white to off-white solid. Further purification can be achieved by recrystallization from a mixture of ethyl acetate and hexanes.

| Parameter | Expected Value |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Purity (HPLC) | >98% |

Stage 2: Synthesis of (2S, 4R)-1-tert-butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate

Scientific Rationale: This step involves a Williamson ether synthesis to form the methyl ether. Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the secondary alcohol, forming a sodium alkoxide. This highly nucleophilic alkoxide then displaces the iodide from methyl iodide (MeI) in an Sₙ2 reaction. The use of an aprotic polar solvent like tetrahydrofuran (THF) is crucial for this reaction. O-methylation of hydroxyproline residues is a known transformation that can be achieved efficiently.[9][10]

Process Safety:

-

Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (nitrogen or argon). The quenching of excess NaH must be done slowly and at low temperatures with a proton source like isopropanol or methanol.

-

Methyl Iodide (MeI): MeI is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Detailed Protocol:

-

Under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (5 vol) in a dry 3-neck flask.

-

Cool the suspension to 0 °C.

-

Dissolve the product from Stage 1 (1.0 eq) in anhydrous THF (5 vol) and add it dropwise to the NaH suspension, maintaining the temperature below 5 °C. Hydrogen gas evolution will be observed.

-

Stir the mixture at 0 °C for 1 hour after the addition is complete.

-

Add methyl iodide (1.5 eq) dropwise, again keeping the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC/HPLC.

-

Upon completion, cool the reaction back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.

-

Add saturated aqueous ammonium chloride solution (5 vol) and extract the product with ethyl acetate (2 x 10 vol).

-

Combine the organic layers, wash with brine (1 x 5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is typically purified by column chromatography on silica gel.

| Parameter | Expected Value |

| Typical Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

| Purity (HPLC) | >97% |

Stage 3: Synthesis of tert-butyl ((3R,4R)-4-methoxypyrrolidin-3-yl)carbamate

Scientific Rationale: This final stage is a three-step sequence involving saponification, Curtius rearrangement, and trapping of the intermediate isocyanate.

-

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a water/THF mixture.

-

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which is unstable and rearranges upon heating to an isocyanate with the loss of nitrogen gas. Diphenylphosphoryl azide (DPPA) is a common, relatively safe reagent for this one-pot transformation.

-

Trapping: The isocyanate is trapped with tert-butanol, which is generated in situ or added, to form the final Boc-protected amine.

Caption: Workflow for the conversion to the final product.

Detailed Protocol:

-

Saponification:

-

Dissolve the methylated ester from Stage 2 (1.0 eq) in a mixture of THF (5 vol) and water (5 vol).

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (TLC/HPLC).

-

Acidify the mixture to pH ~3 with 1M HCl.

-

Extract the carboxylic acid into ethyl acetate (3 x 10 vol).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to afford the crude carboxylic acid, which is used directly in the next step.

-

-

Curtius Rearrangement and Trapping:

-

Process Safety: Acyl azides can be explosive, especially upon isolation. This protocol uses an in situ generation and rearrangement method to avoid isolating the hazardous intermediate. The reaction involves vigorous gas evolution (N₂) and should be conducted in a well-ventilated fume hood with appropriate pressure relief.

-

Under a nitrogen atmosphere, dissolve the crude carboxylic acid (1.0 eq) in anhydrous toluene (10 vol).

-

Add triethylamine (1.2 eq), followed by diphenylphosphoryl azide (DPPA, 1.1 eq).

-

Slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will occur. Caution: Exothermic reaction.

-

After gas evolution ceases (typically 2-3 hours), add anhydrous tert-butanol (3.0 eq) and continue heating for another 4-6 hours to ensure complete trapping of the isocyanate.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 10% aqueous NaHCO₃ solution and brine.

-

Dry the organic layer, concentrate, and purify the crude product by flash chromatography or crystallization to yield the final product.

-

Summary of Results and Scale-Up Considerations

This synthetic route provides a reliable method for producing trans-3-(Boc-amino)-4-methoxypyrrolidine on a large scale.

| Stage | Intermediate/Product | Typical Overall Yield | Purity Goal (HPLC) | Key Scale-Up Notes |

| 1 | N-Boc-4-hydroxyproline methyl ester | 85-95% | >98% | Crystalline solid; purification by recrystallization is feasible. |

| 2 | N-Boc-4-methoxyproline methyl ester | 75-85% | >97% | Requires strict anhydrous conditions. Careful handling of NaH and MeI is critical. Chromatography may be required. |

| 3 | trans-3-(Boc-amino)-4-methoxypyrrolidine | 60-70% (from acid) | >99% | Thermal control during Curtius rearrangement is paramount. Avoid isolation of the acyl azide intermediate. |

For industrial-scale production, several factors must be optimized:

-

Solvent Selection: Minimizing the use of chlorinated solvents like DCM is preferable. 2-Methyl-THF could be explored as a substitute for THF.

-

Reagent Stoichiometry: Careful optimization of base and reagent equivalents can reduce costs and waste streams.

-

Crystallization: Developing robust crystallization protocols for intermediates and the final product is key to avoiding large-scale chromatography and ensuring high purity.

-

Thermal Hazard Analysis: A thorough Differential Scanning Calorimetry (DSC) analysis of the Curtius rearrangement step is mandatory before attempting large-scale synthesis to understand the thermal risks and ensure adequate cooling capacity.[11]

Conclusion

The described multi-step synthesis provides a validated and scalable pathway to the valuable building block, trans-3-(Boc-amino)-4-methoxypyrrolidine. By starting from an inexpensive chiral precursor and employing well-established chemical transformations, this protocol allows for the production of highly pure material suitable for advanced drug discovery and development programs. The detailed procedural steps and safety considerations outlined herein are intended to guide researchers in the successful and safe execution of this synthesis on a laboratory and pilot-plant scale.

References

-

Sjölin, O. (2017). Synthesis of substituted pyrrolidines. KTH, School of Chemical Science and Engineering (KTH). Available at: [Link]

-

Conti, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

-

Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Available at: [Link]

-

Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Pyrrolidine. Available at: [Link]

-

INCHEM. (2021). ICSC 1315 - PYRROLIDINE. Available at: [Link]

-

Ziyaev, R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available at: [Link]

-

Hodges, J. A., & Raines, R. T. (2008). Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Journal of the American Chemical Society, 130(7), 2028–2029. Available at: [Link]

-

Bondarenko, S. S., et al. (2023). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]

- Google Patents. (2005). US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives.

-

Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]

-

Amanote Research. Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Available at: [Link]

-

Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 59B(1), 118-124. Available at: [Link]

-

Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available at: [Link]

-

Li, Z. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers. Giant, 5, 100047. Available at: [Link]

-

Zhang, Y., et al. (2022). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. Reaction Chemistry & Engineering, 7(3), 633-640. Available at: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. products.evonik.com [products.evonik.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. (PDF) Stabilization of the Collagen Triple Helix by [research.amanote.com]

- 11. Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Technical Support Center: trans-3-(Boc-amino)-4-methoxypyrrolidine Deprotection

Introduction: The "Polar Trap" in Pyrrolidine Chemistry

You are likely reading this because you have successfully synthesized the Boc-protected precursor, but the deprotection step is resulting in low yields, "missing" mass, or hygroscopic gums.

The Core Challenge: The deprotection of trans-3-(Boc-amino)-4-methoxypyrrolidine yields a small, highly polar, water-soluble diamine .

-

Yield Loss: Traditional aqueous workups (DCM/Water extraction) often result in 0% isolated yield because the product partitions into the aqueous phase.

-

Side Reactions: The electron-rich pyrrolidine ring and the methoxy oxygen are nucleophilic targets for the tert-butyl cation generated during deprotection, leading to alkylated impurities (+56 Da).

This guide provides a self-validating protocol to maximize yield and purity, bypassing standard extraction pitfalls.

Module 1: Reaction Optimization (The Chemistry)

The Scavenger System

Do not use neat TFA. The tert-butyl cation (

Recommended Cocktail:

-

Reagent: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:4 v/v).

-

Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS) (2–5 equivalents).

-

Mechanism: Silanes act as hydride donors, irreversibly quenching the

cation into isobutane (gas), preventing re-alkylation.

Protocol A: Standard Deprotection

-

Dissolve: Dissolve 1.0 eq of trans-3-(Boc-amino)-4-methoxypyrrolidine in DCM (5–10 volumes).

-

Add Scavenger: Add 2.0 eq of Triethylsilane (TES).

-

Acidify: Dropwise add TFA (resulting in ~20% TFA concentration).

-

Monitor: Stir at 0°C to Room Temperature . Do not heat. Heating increases the risk of eliminating methanol to form a 3-aminopyrroline impurity.

-

Endpoint: Monitor by LC-MS (Look for Product Mass

, usually disappearance of Boc adduct

Module 2: Workup & Isolation (The Yield Killer)

CRITICAL WARNING: DO NOT attempt a standard aqueous extraction (e.g., adding

Decision Tree: Salt vs. Free Base

Use the following diagram to choose your isolation path.

Caption: Isolation logic flow. Path selection depends on whether the user needs a storable salt or a reactive free amine.

Method B: SCX Catch-and-Release (Recommended for Free Base)

This method uses Strong Cation Exchange (SCX) resin to chemically bind the amine, allowing you to wash away TFA, scavengers, and non-basic impurities before releasing the pure product.

-

Prepare Column: Use a pre-packed SCX-2 cartridge (e.g., Isolute or SiliaBond). Pre-wet with MeOH.

-

Load: Dilute your crude reaction mixture (TFA/DCM) with an equal volume of MeOH and load directly onto the column.

-

Wash: Flush with 3–5 column volumes (CV) of MeOH.

-

Result: TFA, TES, and non-basic byproducts elute to waste.

-

-

Elute: Flush with 2–3 CV of 2M

in MeOH .-

Result: Ammonia displaces the product, releasing it as the free base.

-

-

Concentrate: Evaporate the ammoniacal methanol to obtain the clean free amine.

Module 3: Troubleshooting & FAQs

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<30%) | Product lost in aqueous layer during extraction. | STOP aqueous workup. Use Method B (SCX) or Method A (Evaporation). |

| Impurity (+56 Da) | t-Butylation of the amine or methoxy group. | Insufficient scavenger. Repeat reaction with 5 eq. Triethylsilane or Thioanisole. |

| Impurity (-32 Da) | Elimination of Methanol (formation of pyrroline). | Reaction too hot or too acidic. Keep at 0°C . Ensure anhydrous conditions. |

| Hygroscopic "Goo" | TFA salt absorbing atmospheric water. | Lyophilize (freeze-dry) from water/acetonitrile to obtain a fluffy powder. Store in desiccator. |

Mechanism of Side Reactions

Understanding the enemy (the tert-butyl cation) is key to defeating it.

Caption: The kinetic competition between cation scavenging and impurity formation. Scavengers intercept the reactive intermediate.[1]

Module 4: Stereochemical Integrity

Question: Will the trans-stereochemistry scramble during deprotection?

Answer: Generally, no . The Boc removal mechanism (E1-like fragmentation of the carbamate) does not involve the chiral centers at C3 or C4. However, two risks exist:

-

Epimerization: If the reaction is heated excessively in strong acid, the C3 proton (alpha to the amine) can enolize, though this is rare in pyrrolidines without adjacent carbonyls.

-

Elimination-Addition: If methanol is eliminated (forming a double bond between C3-C4 or C4-C5), subsequent re-addition of water or methanol will likely result in a racemic mixture or the cis-isomer.

-

Control: Maintain temperature

25°C.

-

References

-

Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid."[4] International Journal of Peptide and Protein Research, vol. 12, no.[4] 5, 1978, pp. 258-268.[4] Link

- Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014. (Standard Reference for Deprotection Conditions).

-

Pearson, D. A., et al. "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis." Journal of Organic Chemistry, vol. 54, no. 16, 1989, pp. 3882–3893. Link

-

Biotage Application Note. "Catch and Release: Purification of Amines using ISOLUTE® SCX-2." (Industry standard protocol for SCX purification). Link

Sources

Proper Disposal Procedures: trans-3-(Boc-amino)-4-methoxypyrrolidine

[1][2]

Executive Summary & Immediate Action

Do not dispose of this compound down the drain. trans-3-(Boc-amino)-4-methoxypyrrolidine is a halogen-free organic intermediate.[1][2] While not classified as acutely toxic (P-List) by the EPA, it is a chemical irritant and must be managed as Hazardous Chemical Waste intended for high-temperature incineration.[1][2]

Critical Safety Alert (The "Boc" Hazard): This compound contains a tert-butoxycarbonyl (Boc) protecting group.[1][2][3][4][5][6] Strictly segregate from acidic waste streams. Contact with strong acids (HCl, TFA, H₂SO₄) triggers rapid deprotection, releasing isobutylene and CO₂ gas. In a sealed waste drum, this pressurization can cause catastrophic container failure or explosion.[1]

Chemical Profile & Hazard Identification

Verify your specific lot against this profile before handling.

| Parameter | Data |

| Chemical Name | trans-3-(Boc-amino)-4-methoxypyrrolidine |

| CAS Number | 128739-92-4 (trans); 170835-26-0 (related salt/isomer) |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Physical State | White to off-white powder (Solid) |

| Primary Hazards | Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335) |

| RCRA Status | Non-listed; manage as Characteristic Waste if flammable solvents present (D001) |

Disposal Logic: The "Why" Behind the Protocol

Expert Insight: Effective safety relies on understanding the causality of waste interactions.[2]

-

Gas Evolution Risk (Boc Group): The carbamate linkage is acid-labile.[1][2]

-

Nitrogen Content: As an amine derivative, incineration is preferred over landfilling to prevent nitrogen leaching into groundwater and to ensure complete thermal destruction of the pyrrolidine ring.[2]

-

Solubility: The methoxy and Boc groups increase lipophilicity.[1][2] It will not degrade effectively in standard aqueous treatment plants; it requires thermal oxidation.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf-stock or spilled powder.[1][2]

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during transport.[1][2]

-

Labeling: Apply a hazardous waste label.

-

Segregation: Place the container in the "Solid Organic Waste - Non-Halogenated" bin.

-

Verification: Ensure the lid is screw-top and chemically compatible. Do not use "snap-cap" containers for long-term waste storage.[1][2]

Protocol B: Liquid Waste (Mother Liquors/Rinsates)

Use this for reaction mixtures or cleaning solvents containing the compound.

-

Self-Validating pH Check:

-

Solvent Segregation:

-

Documentation: Log the approximate concentration of the amine in the waste log. This aids the disposal facility in adjusting incinerator burn rates.[2]

Protocol C: Contaminated Debris (Sharps/Glass)

-

Evaporation: Allow residual volatile solvents on vials/pipettes to evaporate in a fume hood.

-

Packaging: Place dry, contaminated glass in a rigid, puncture-resistant "Sharps" or "Glass" container.

-

Final Seal: Once full, seal and tag as "Debris contaminated with Organic Irritants."[2]

Decision Tree & Workflow Visualization

The following diagram illustrates the critical decision points for disposing of trans-3-(Boc-amino)-4-methoxypyrrolidine, emphasizing the acid-compatibility check.

Figure 1: Operational decision tree for segregating Boc-protected amine waste to prevent pressure hazards and ensure regulatory compliance.

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following classifications. Note that while this specific compound is not individually listed on the RCRA P or U lists, it defaults to the following based on its properties and solvent carrier.

| Regulatory Body | Code | Description | Applicability |

| EPA (RCRA) | D001 | Ignitable Characteristic | Apply if waste is in flammable solvent (Flash point <60°C).[1][2] |

| EPA (RCRA) | None | Non-Regulated Organic | Apply if solid pure powder (manage as "State Regulated" or "Non-RCRA Hazardous" depending on state).[1][2] |

| DOT (Transport) | N/A | Not Regulated as Dangerous Goods | For the pure solid (unless mixed with hazardous solvents).[1][2] |

| GHS | Warning | Irritant | Must appear on all satellite accumulation labels.[1][2] |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11197775, tert-Butyl N-[(3R,4S)-4-methoxypyrrolidin-3-yl]carbamate.[1][2] Retrieved from [Link][1]

-

U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1]

-

American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories: Boc-Protection Risks.[1][2] Retrieved from [Link][1]

Sources

- 1. (+/-)-3-(Boc-amino)pyrrolidine, 97% | Fisher Scientific [fishersci.ca]

- 2. nyu.edu [nyu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. polyform.com.mx [polyform.com.mx]

- 12. epliportal.pli-petronas.com [epliportal.pli-petronas.com]

- 13. trans-3-(boc-amino)-4-methoxypyrrolidine - Safety Data Sheet [chemicalbook.com]

Personal Protective Equipment (PPE) & Handling Guide: trans-3-(Boc-amino)-4-methoxypyrrolidine

Part 1: Executive Safety Directive

trans-3-(Boc-amino)-4-methoxypyrrolidine is a chiral building block commonly used in the synthesis of pharmaceutical intermediates. While often classified as a standard organic irritant, its specific stereochemical purity and functionalization (Boc-protected amine on a pyrrolidine ring) require strict adherence to containment protocols to prevent sensitization and product degradation.

Core Safety Maxim: Treat this compound as a potential respiratory sensitizer and severe eye irritant . Engineering controls (fume hood) are the primary defense; PPE is the secondary line of defense.

Quick-Reference Hazard Profile

| Hazard Class | GHS Code (Presumptive) | Description |

| Skin Irritation | H315 | Causes skin irritation upon contact. |

| Eye Irritation | H319 | Causes serious eye irritation (particulate/dust risk). |

| STOT-SE | H335 | May cause respiratory irritation (inhalation of dust).[1] |

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed based on the Hierarchy of Controls , prioritizing barrier integrity against organic solids and their common solvents (e.g., Dichloromethane, Methanol).

| PPE Category | Standard Requirement | Technical Justification & Specifications |

| Hand Protection | Double Nitrile Gloves (Disposable) | Why: Single nitrile layers can be permeable to carrier solvents (DCM/DMF) often used with this compound. Spec: Minimum thickness 5 mil (0.12 mm). Protocol: Inspect for pinholes. Change immediately upon splash contact. |

| Eye Protection | Chemical Splash Goggles | Why: Standard safety glasses allow dust entry from the side. This compound is a fine powder; airborne particulates can cause severe ocular irritation. Spec: ANSI Z87.1-2020 (D3 rating for splash/dust). |

| Body Protection | Lab Coat (High-Collar) | Why: Prevents accumulation of dust on street clothes. Spec: 100% Cotton or Nomex (if working near flammables). Snap closures preferred for quick removal. |

| Respiratory | N95 (Minimum) or P100 | Why: Required only if weighing outside a fume hood (strongly discouraged). Spec: NIOSH-approved. Fit-testing required per OSHA 1910.134. |

Part 3: Operational Protocol & Handling Lifecycle

The following workflow integrates safety checks directly into the experimental procedure.

The Safe Handling Lifecycle (Visualization)

Figure 1: Operational workflow emphasizing the Fume Hood Containment Zone as the critical safety boundary.

Detailed Handling Procedures

Step 1: Retrieval & Inspection

-

Context: The compound is hygroscopic. Moisture absorption alters stoichiometry and can cause clumping, increasing dust risks during breaking.

-

Action: Remove from 4°C storage and allow the container to warm to room temperature before opening. This prevents condensation from forming inside the bottle.

Step 2: Weighing (The Critical Risk Point)

-

Hazard: Static electricity can cause the dry powder to "jump," creating an aerosol cloud.

-

Protocol:

-

Place the analytical balance inside the chemical fume hood.

-

Use an anti-static gun or ionizer on the spatula and weighing boat before transfer.

-

Keep the sash as low as possible (below 18 inches) while working.

-

Do not return excess chemical to the stock bottle (prevents cross-contamination).

-

Step 3: Solubilization

-

Context: This compound is often dissolved in DCM (Dichloromethane) or DMF.[2]

-

Safety Interlock: Once dissolved, the hazard profile shifts to that of the solvent.

-

Action: If using DCM, be aware that it degrades nitrile gloves rapidly (breakthrough < 5 mins). If a splash occurs, remove gloves immediately, wash hands, and re-glove.

Part 4: Emergency & Disposal Protocols

Spill Response (Solid State)

If the powder is spilled outside the fume hood: